N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
Description
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Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O7S/c1-14-12-27(13-15(2)33-14)35(29,30)18-8-5-16(6-9-18)21(28)24-23-26-25-22(34-23)19-10-7-17(31-3)11-20(19)32-4/h5-11,14-15H,12-13H2,1-4H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDWMLBHSXUVAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H18N4O5S
- Molecular Weight : 358.39 g/mol
- IUPAC Name : N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
The biological activity of this compound is largely attributed to its structural components:
- Oxadiazole Ring : Compounds containing oxadiazole rings have been reported to exhibit a variety of biological activities including antimicrobial and anticancer properties.
- Morpholino Sulfonamide Group : This moiety may enhance the compound's ability to interact with biological targets through hydrogen bonding and electrostatic interactions.
Target Interactions
The compound is believed to interact with various enzymes and receptors:
- Kinases : Potential inhibition could affect signal transduction pathways involved in cell proliferation.
- Acetylcholinesterase (AChE) : Similar compounds have shown inhibitory effects on AChE, which is crucial for neurotransmission .
Biological Activity
Several studies have investigated the biological effects of oxadiazole derivatives similar to this compound:
Anticancer Activity
Research has indicated that oxadiazole derivatives can induce apoptosis and inhibit tumor growth. For instance:
- In vitro studies demonstrated that related compounds can significantly reduce cell viability in various cancer cell lines by inducing programmed cell death .
Neuroprotective Effects
The compound's analogues have been studied for their neuroprotective properties:
- In models of Alzheimer's disease, oxadiazole derivatives were shown to improve cognitive function by reducing oxidative stress markers and enhancing cholinergic signaling .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential:
- Absorption : The presence of methoxy groups may enhance lipophilicity, improving absorption.
- Metabolism : The compound may undergo metabolic transformations leading to active metabolites that contribute to its overall efficacy.
- Excretion : The sulfonamide group could influence renal clearance rates.
Case Studies
- Study on Acetylcholinesterase Inhibition :
- Neuroprotective Study in Rats :
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) for certain derivatives has been reported as low as 0.016 μg/mL, suggesting its potential as a lead compound for developing new antimycobacterial agents .
Monoamine Oxidase Inhibition
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide has also been studied for its ability to inhibit monoamine oxidase (MAO), particularly MAO-B. Compounds with similar structures have demonstrated potent inhibition with IC50 values in the nanomolar range. This property is particularly relevant in the context of neurodegenerative disorders such as Parkinson's disease .
Neuroprotective Effects
The compound's neuroprotective properties have been investigated through various models of neurodegeneration. It has shown promise in ameliorating cognitive deficits in animal models induced by neurotoxic agents. This suggests potential applications in treating diseases like Alzheimer's .
Case Studies and Research Findings
Research has highlighted several key findings related to the applications of this compound:
- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited enhanced activity against resistant bacterial strains compared to existing antibiotics.
- Neuropharmacological Research : Investigations into MAO inhibition revealed that modifications to the oxadiazole structure could lead to compounds with even greater inhibitory potency, suggesting avenues for drug development targeting neurodegenerative diseases .
- In Vivo Efficacy : Animal studies have shown that administration of this compound can improve cognitive functions and reduce neuroinflammation in models of Alzheimer's disease .
Q & A
Q. Critical Parameters :
- Temperature Control : Higher yields (>70%) are achieved by maintaining low temperatures during sulfonylation to prevent hydrolysis.
- Solvent Polarity : Polar aprotic solvents (DMF, THF) enhance reaction efficiency for coupling steps.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Basic: Which analytical techniques are most effective for characterizing molecular structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₈N₄O₇S: 532.1684) with <2 ppm error .
- HPLC-PDA : Purity assessment using a C18 column (gradient: 10–90% acetonitrile/water, 0.1% TFA), with UV detection at 254 nm .
Q. Example Table: Analytical Data for Analogous Compounds
| Compound Class | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| Benzamide-oxadiazole | 8.2 (s, 1H, NH) | 165.2 (C=O) | 532.1684 [M+H]⁺ |
| Morpholino sulfonyl analog | 3.6 (m, 8H, morpholine) | 125.4 (S=O) | 556.1902 [M+Na]⁺ |
Advanced: How to design SAR studies to identify critical functional groups for biological activity?
Methodological Answer:
Core Modifications :
- Replace the 2,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) substituents to assess electronic effects on enzyme inhibition .
- Substitute the 2,6-dimethylmorpholino group with piperidine or thiomorpholine to evaluate steric and hydrogen-bonding influences .
Biological Assays :
- Screen analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or calorimetry.
- Compare IC₅₀ values to establish trends (e.g., methoxy groups enhance solubility but reduce binding affinity) .
Computational Modeling :
- Perform molecular docking (AutoDock Vina) to predict binding poses and identify key interactions (e.g., sulfonyl group interactions with Arg residues) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization :
- Use identical buffer conditions (pH 7.4, 25°C) and enzyme concentrations (e.g., 10 nM) across studies .
- Validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Control Experiments :
- Include reference inhibitors (e.g., staurosporine for kinases) to normalize activity data.
- Test for off-target effects using knockout cell lines or isothermal titration calorimetry (ITC) .
- Meta-Analysis :
Advanced: What methodologies elucidate the compound’s mechanism of action?
Methodological Answer:
- Enzyme Inhibition Assays :
- Kinetic Studies : Measure initial reaction rates under varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
- Time-Dependent Inactivation : Pre-incubate the compound with the enzyme to assess irreversible binding (e.g., via LC-MS detection of covalent adducts) .
- Cellular Pathway Analysis :
- Western Blotting : Track phosphorylation levels of downstream targets (e.g., MAPK/ERK) in treated vs. untreated cells.
- RNA Sequencing : Identify differentially expressed genes to map affected pathways .
- In Vivo Models :
- Administer the compound in xenograft models (e.g., murine cancer) and monitor tumor volume reduction via MRI or bioluminescence imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
